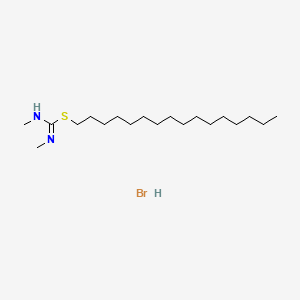
Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide: is a chemical compound with the molecular formula C19H40N2S·HBr It is a derivative of pseudourea, characterized by the presence of a long hexadecyl chain and a thio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide typically involves the reaction of hexadecylamine with dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrobromic acid to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve the use of sodium or potassium salts of the desired nucleophile.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hexadecylamine derivatives.
Substitution: Corresponding halide derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations, making it valuable for the synthesis of complex molecules.
Biology: In biological research, Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide is studied for its potential as an antimicrobial agent. Its ability to interact with biological membranes makes it a candidate for developing new antibiotics.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug delivery agent. Its amphiphilic nature allows it to form micelles, which can encapsulate drugs and enhance their solubility and bioavailability.
Industry: In the industrial sector, this compound is used as a surfactant and emulsifier. Its ability to reduce surface tension makes it useful in the formulation of detergents, cosmetics, and other personal care products.
Mechanism of Action
The mechanism of action of Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide involves its interaction with cellular membranes. The long hexadecyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial activity, where it targets bacterial cell membranes.
Comparison with Similar Compounds
- Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydriodide
- Hexadecylamine
- Dimethylthiocarbamoyl chloride
Comparison: Compared to similar compounds, Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, monohydrobromide is unique due to the presence of both a long alkyl chain and a thio group This combination imparts distinct chemical and physical properties, such as enhanced amphiphilicity and reactivity
Properties
CAS No. |
15724-08-0 |
|---|---|
Molecular Formula |
C19H41BrN2S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
hexadecyl N,N'-dimethylcarbamimidothioate;hydrobromide |
InChI |
InChI=1S/C19H40N2S.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20-2)21-3;/h4-18H2,1-3H3,(H,20,21);1H |
InChI Key |
GPKRUJNYDLCPOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC(=NC)NC.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















